![molecular formula C19H23ClN6O B2629776 N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride CAS No. 2445784-70-1](/img/structure/B2629776.png)

N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

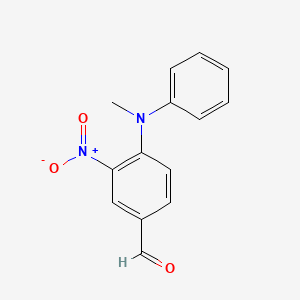

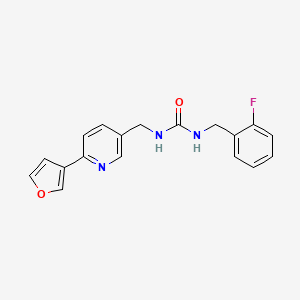

The compound is a derivative of 1,2,3-triazole . Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves a Cu(I)-catalyzed [3+2] dipolar cycloaddition . This reaction is between N-substituted prop-2-yn-1-yl amines and benzyl 2-azidoacetates . The triazoles are then characterized using different spectral techniques .Molecular Structure Analysis

Triazole compounds contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

The synthesis of 1,2,3-triazole derivatives often involves a Cu(I)-catalyzed [3+2] dipolar cycloaddition . This reaction is between N-substituted prop-2-yn-1-yl amines and benzyl 2-azidoacetates .Physical and Chemical Properties Analysis

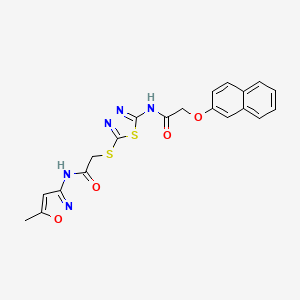

The physical and chemical properties of 1,2,3-triazole derivatives can vary. For instance, some derivatives exhibit stability against metabolic degradation, the ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .Scientific Research Applications

Synthesis and Characterization

A study by Shainyan and Meshcheryakov (2015) delved into the reactions of some 1,2,3-triazoles with formaldehyde and triflamide, leading to the synthesis of various derivatives, including those with potential relevance to the compound . Their research highlights the chemical flexibility of triazole compounds and their derivatives in synthetic organic chemistry B. Shainyan, V. I. Meshcheryakov, 2015.

Albert and Taguchi (1973) reported on the synthesis of 4-aminotriazole-5-carbaldehydes from 5-carbonitriles, showcasing the methods to introduce functional groups adjacent to the triazole ring, which is crucial for further modifications to achieve specific biological activities A. Albert, H. Taguchi, 1973.

Biological Studies

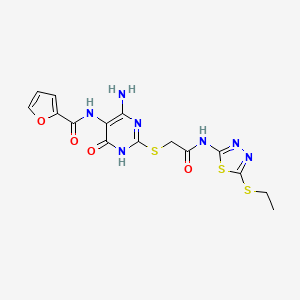

The synthesis and characterization of triazolothiadiazines and triazolothiadiazoles containing a specific moiety were explored by Holla et al. (2006), focusing on their antibacterial and insecticidal activities. This study indicates the potential of triazole derivatives in developing new agents for combating microbial infections and pest control B. S. Holla, C. S. Prasanna, B. Poojary, K. S. Rao, K. Shridhara, 2006.

Another example includes the work by Sokmen et al. (2014), who synthesized a series of triazole compounds and evaluated them for their antibacterial, antiurease, and antioxidant activities. Their findings suggest that certain triazole derivatives exhibit promising biological activities, which could be leveraged for therapeutic applications B. B. Sokmen, Nurhan Gumrukcuoglu, Serpil Uğraş, H. Sahin, Yasemin Sagkal, H. I. Uğraş, 2014.

Mechanism of Action

Target of Action

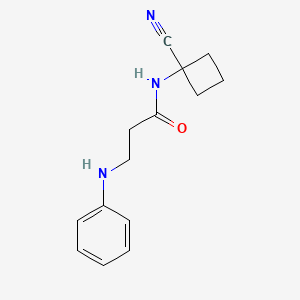

Compounds containing the 1,2,3-triazole ring, which is present in en300-26676563, have been reported to exhibit multidirectional biological activity .

Mode of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Biochemical Pathways

Compounds containing the 1,2,3-triazole ring have been reported to affect various biochemical pathways due to their multidirectional biological activity .

Pharmacokinetics

In silico pharmacokinetic studies have been performed on similar compounds, indicating that they possess a favorable profile .

Result of Action

Similar compounds have shown effective cytotoxic activity against various cancer cell lines .

Action Environment

The stability of similar compounds under acidic or basic hydrolysis, as well as oxidizing and reducing conditions, has been reported .

Safety and Hazards

Future Directions

The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is a current focus in medicinal chemistry . The therapeutic importance of triazole derivatives has led to ongoing research to synthesize and study their antimicrobial, antioxidant, and antiviral potential .

Biochemical Analysis

Biochemical Properties

N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The triazole ring in the compound can bind to a variety of enzymes and receptors, showing versatile biological activities . The indolizine moiety may contribute to the compound’s ability to interact with specific proteins and enzymes, potentially influencing their activity and stability.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The triazole ring can form stable complexes with enzymes and receptors, potentially inhibiting or activating their functions . The indolizine moiety may also play a role in these interactions, contributing to the compound’s overall biological activity.

Properties

IUPAC Name |

N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O.ClH/c20-11-15-13-25(23-22-15)16-5-3-4-14(10-16)12-21-19(26)17-7-9-24-8-2-1-6-18(17)24;/h3-5,7,9-10,13H,1-2,6,8,11-12,20H2,(H,21,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPPBHVFPGAJBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=CC(=C2C1)C(=O)NCC3=CC(=CC=C3)N4C=C(N=N4)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2629693.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B2629699.png)

![[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetonitrile](/img/structure/B2629709.png)

![1-(4-Ethoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2629714.png)